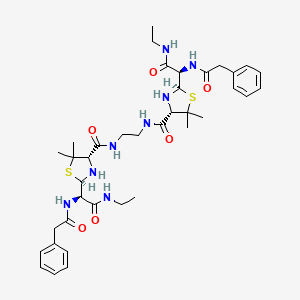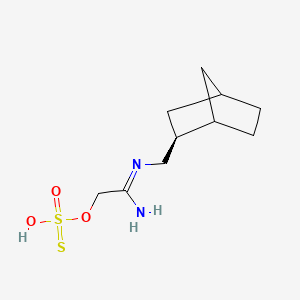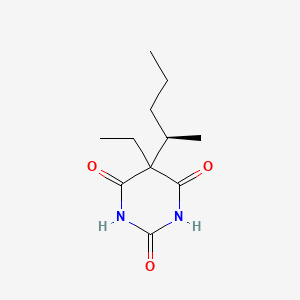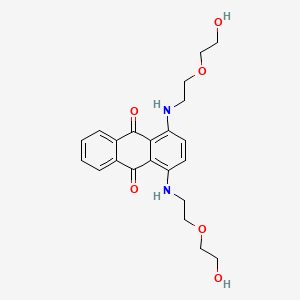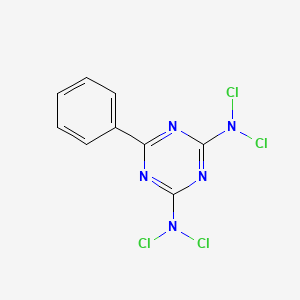
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of four chlorine atoms and a phenyl group attached to the triazine ring.
Méthodes De Préparation
The synthesis of 2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms by primary amines. One common method involves refluxing a solution of 1,4-dioxane or 1,2-dichloroethane in the presence of an excess of the corresponding amine . The reaction conditions are carefully controlled to achieve high yields.
Analyse Des Réactions Chimiques
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by different nucleophiles, such as amines, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding amines and other by-products.
Applications De Recherche Scientifique
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
1,2,4,5-Tetrachloro-3-nitrobenzene: This compound is used as a standard for quantitative analysis by nuclear magnetic resonance and as a fungicide.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds are synthesized through similar substitution reactions and have various applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a phenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
34850-87-8 |
|---|---|
Formule moléculaire |
C9H5Cl4N5 |
Poids moléculaire |
325.0 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N-tetrachloro-6-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H5Cl4N5/c10-17(11)8-14-7(6-4-2-1-3-5-6)15-9(16-8)18(12)13/h1-5H |
Clé InChI |
BSRWAEKQHBFSBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)N(Cl)Cl)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


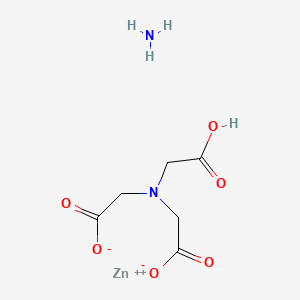

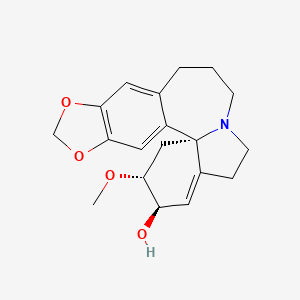
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)

![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)

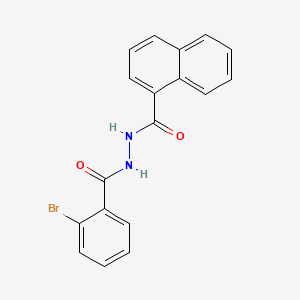
![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
